molecular formula C₂₆H₂₉D₄NO₂ B1163775 3-Epiabiraterone-d4 Acetate

3-Epiabiraterone-d4 Acetate

Cat. No.: B1163775
M. Wt: 395.57
Attention: For research use only. Not for human or veterinary use.
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Description

3-Epiabiraterone-d4 Acetate is a deuterated stereoisomer of abiraterone acetate, a steroidal inhibitor of CYP17A1 used in prostate cancer therapy. The compound features four deuterium atoms (d4) at specific molecular positions and an epimerized configuration at the 3-position, distinguishing it from the parent drug . It is primarily utilized in research settings as a stable isotopic internal standard for pharmacokinetic and bioanalytical studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . Its molecular formula is C26H31D4NO4, with a molecular weight of 413.52 g/mol and CAS number 154229-21-7 .

Properties

Molecular Formula

C₂₆H₂₉D₄NO₂

Molecular Weight

395.57

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between 3-Epiabiraterone-d4 Acetate and structurally related abiraterone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Modifications Primary Use
This compound C26H31D4NO4 413.52 154229-21-7 3-epimerization + 4 deuterium atoms Research (LC-MS/MS internal standard)
Abiraterone Acetate C26H31NO4 391.50 154229-18-2 Parent compound Therapeutic (prostate cancer)
Abiraterone-d4 C24H25D4NO 349.48 154229-19-3 4 deuterium atoms Metabolic stability studies
3-Deoxy-3S-Chloroabiraterone C24H28ClNO 381.94 N/A 3-deoxy, 3S-chloro substitution Metabolite analysis
7-Ketoabiraterone Acetate C26H29NO5 405.52 N/A 7-keto functional group CYP17A1 binding studies

Key Insights

Deuteration Effects: The incorporation of deuterium (d4) enhances metabolic stability, making this compound ideal for tracking drug metabolism without interfering with endogenous pathways . Compared to non-deuterated abiraterone acetate, the molecular weight increases by 22.02 g/mol, reflecting isotopic substitution .

Functional Group Variations :

  • 7-Ketoabiraterone Acetate : The 7-keto group reduces CYP17A1 inhibition potency compared to abiraterone acetate but is valuable for mechanistic studies .
  • 3-Deoxy-3S-Chloroabiraterone : Chlorination at the 3-position creates a metabolite analog for toxicity profiling .

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